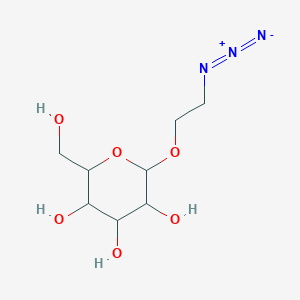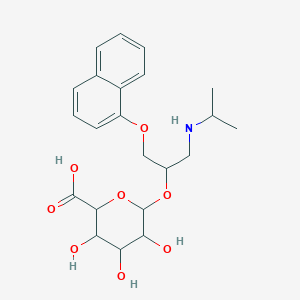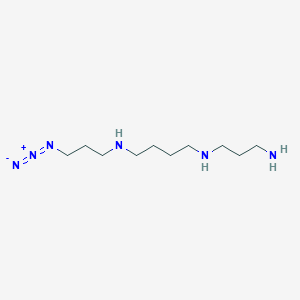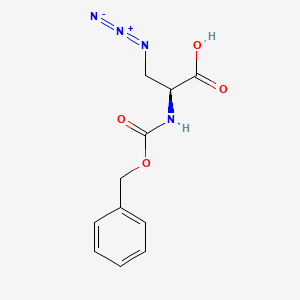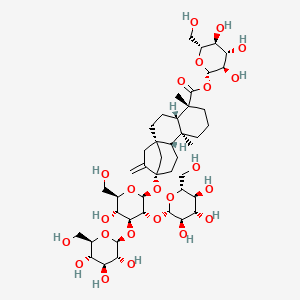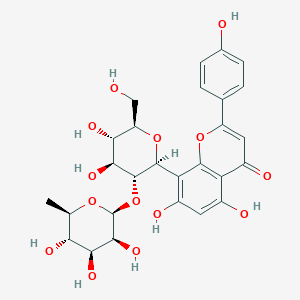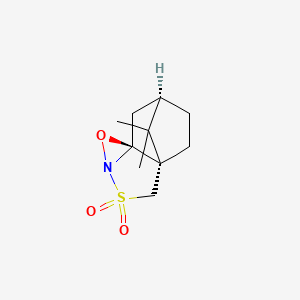
(1S)-(+)-(10-Camphorsulfonyl)oxaziridine
Descripción general
Descripción
(1S)-(+)-(10-Camphorsulfonyl)oxaziridine is a chiral oxaziridine compound known for its unique reactivity and applications in organic synthesis. It is derived from camphor and features a strained three-membered ring containing nitrogen, oxygen, and carbon atoms. This compound is particularly valued for its ability to act as an oxygen and nitrogen transfer reagent, making it a versatile tool in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-(+)-(10-Camphorsulfonyl)oxaziridine typically involves the oxidation of camphor-derived imines using peroxy acids. One common method includes the reaction of camphor imine with meta-chloroperoxybenzoic acid (mCPBA) in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yields and selectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-(+)-(10-Camphorsulfonyl)oxaziridine undergoes several types of chemical reactions, primarily focusing on oxidation and nitrogen transfer reactions. These reactions include:
Nitrogen Transfer: It can also transfer a nitrogen atom to nucleophiles, including enolates and silyl enol ethers, forming amines and imines.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
mCPBA: Used for the initial synthesis and oxidation reactions.
Potassium carbonate: Acts as a base in various reactions.
Dichloromethane: A common solvent for these reactions.
Major Products Formed
The major products formed from reactions involving this compound include epoxides, sulfoxides, nitrones, and amines, depending on the specific reaction conditions and substrates used .
Aplicaciones Científicas De Investigación
(1S)-(+)-(10-Camphorsulfonyl)oxaziridine has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent for asymmetric oxidation and nitrogen transfer reactions, facilitating the synthesis of chiral molecules.
Medicinal Chemistry: The compound is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) due to its ability to introduce chirality and functional groups.
Biological Studies: Researchers use it to study enzyme mechanisms and develop enzyme inhibitors by mimicking biological oxidation processes.
Industrial Applications: It is utilized in the production of fine chemicals and agrochemicals, where precise control over molecular structure is essential.
Mecanismo De Acción
The mechanism of action of (1S)-(+)-(10-Camphorsulfonyl)oxaziridine involves the transfer of oxygen or nitrogen atoms to various substrates. The strained three-membered ring facilitates the cleavage of the nitrogen-oxygen bond, allowing the transfer of these atoms. The electronic nature and size of the substituent on the nitrogen atom play a crucial role in determining the reactivity and selectivity of the compound .
Comparación Con Compuestos Similares
Similar Compounds
N-Sulfonyl Oxaziridines: These compounds, such as Davis reagents, are similar in structure and reactivity, used for oxygen and nitrogen transfer reactions.
N-Alkyl Oxaziridines: These compounds have different substituents on the nitrogen atom, affecting their reactivity and selectivity.
Uniqueness
(1S)-(+)-(10-Camphorsulfonyl)oxaziridine is unique due to its chiral nature and the presence of the camphor-derived sulfonyl group. This structure imparts distinct reactivity and selectivity, making it a valuable tool in asymmetric synthesis and other specialized applications .
Propiedades
IUPAC Name |
(1S,6S,8R)-11,11-dimethyl-5-oxa-3λ6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S/c1-8(2)7-3-4-9(8)6-15(12,13)11-10(9,5-7)14-11/h7H,3-6H2,1-2H3/t7-,9+,10+,11?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBJBUGPGFNISJ-YDQXZVTASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC13CS(=O)(=O)N4C3(C2)O4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2CC[C@]13CS(=O)(=O)N4[C@@]3(C2)O4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104322-63-6 | |
| Record name | (1S)-(+)-(10-Camphorsulphonyl)oxaziridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-[2-[2-[3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B7908565.png)
